![molecular formula C16H23FN2O3 B2800589 tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate CAS No. 1286264-82-1](/img/structure/B2800589.png)
tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with the formula C16H23FN2O3 . It’s used for research and development .
Molecular Structure Analysis
The molecular weight of this compound is 310.36 . The InChI code is 1S/C16H23FN2O3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Complex Molecules
Research has shown the use of tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate in the synthesis of enantiopure compounds, highlighting its role in producing stereochemically complex molecules. For instance, Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, utilizing tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as intermediates. This approach underscores the compound's utility in creating pharmacologically relevant molecules with high stereoselectivity (Marin et al., 2004).
Material Science Applications
In material science, the synthesis and characterization of polymers based on tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate derivatives have been reported. Hsiao et al. (2000) detailed the creation of ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited excellent solubility, thermal stability, and film-forming properties, demonstrating the compound's applicability in developing new materials with desirable physical properties (Hsiao, Yang, & Chen, 2000).
Pharmaceutical Research
Furthermore, tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate is instrumental in pharmaceutical research, especially in the development of new drugs. Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. This synthesis highlights the compound's role in generating key intermediates for developing new cancer therapies (Zhang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
This could lead to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell, a process that can be exploited for targeted protein degradation .
Result of Action
If used as part of a protac, the expected result would be the degradation of a specific target protein within the cell .
properties
IUPAC Name |
tert-butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWGFWHHMKOHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-amino-6-fluorophenoxy)piperidine-1-carboxylate |
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